Biotin hydrazide is derived from biotin, a water-soluble B-vitamin that plays a key role in the metabolism of fats, carbohydrates, and proteins. As a hydrazide, it contains a hydrazine functional group that enhances its reactivity towards aldehydes and ketones. This compound falls under the classification of bioconjugates, specifically designed for protein labeling and detection.
Biotin hydrazide can be synthesized through several methods, primarily involving the reaction of biotin with hydrazine derivatives. The most common synthesis route involves the following steps:
The synthesis can be optimized by adjusting parameters such as temperature, pH, and reaction time to maximize yield and purity. Analytical techniques like thin-layer chromatography and mass spectrometry are employed to monitor the progress of the reaction and confirm the identity of the synthesized compound .
Biotin hydrazide consists of a biotin moiety linked to a hydrazine group. The molecular formula is , indicating the presence of sulfur due to the thiophene ring in biotin. The structure features:
The molecular weight of biotin hydrazide is approximately 244.32 g/mol. The compound's solubility in dimethyl sulfoxide facilitates its use in biological assays where aqueous solubility may be limited .
Biotin hydrazide primarily reacts with carbonyl groups present in proteins, sugars, or other biomolecules. The reaction mechanism involves the formation of a stable hydrazone bond through nucleophilic attack by the hydrazine on the carbonyl carbon.
The reaction conditions are critical; buffers such as sodium acetate or MES (2-N-morpholino-ethanesulfonic acid) are commonly used to maintain optimal pH for reactivity while minimizing side reactions with amino groups present in proteins .
The mechanism by which biotin hydrazide labels proteins involves several steps:
This process enables researchers to study protein interactions, localization, and modifications effectively .
Biotin hydrazide has numerous applications in biochemical research:
Biotin hydrazide (C₁₀H₁₈N₄O₂S; MW 258.34 g/mol) functions as a carbonyl-selective probe through nucleophilic addition to aldehyde or ketone groups, forming hydrazone bonds. This reaction proceeds via a two-step mechanism: initial reversible Schiff base formation followed by acid-catalyzed dehydration to yield the stable hydrazone adduct. Kinetic studies reveal this derivatization follows pseudo-first-order kinetics under physiological conditions, with the reaction rate heavily dependent on carbonyl accessibility and local microenvironment [5] [6].
Research demonstrates that labeling efficiency varies significantly with carbonyl source. Acrolein-induced carbonyls on human serum albumin exhibit 70-85% biotin hydrazide conjugation within 2 hours at 25°C, while periodate-oxidized glycoproteins achieve maximal labeling after overnight incubation at 4°C [2] [7]. The reaction rate accelerates dramatically with catalysts like aniline or para-phenylenediamine, which facilitate proton transfer during dehydration [4].
Table 1: Kinetic Parameters for Biotin Hydrazide with Different Carbonyl Sources
Carbonyl Source | Optimal pH | Time to 50% Completion | Maximum Labeling Yield |
---|---|---|---|
Periodate-oxidized sugars | 5.0-5.5 | 45 minutes | >95% |
Acrolein-modified Lys | 7.0-7.4 | 30 minutes | 70-85% |
Metal-oxidized Leu/Val | 5.5-6.0 | 2 hours | 60-75% |
Native reducing sugars | 6.5-7.5 | 4 hours | <50% |
Mass spectrometry analyses confirm that steric accessibility dominates kinetic variability, with surface-exposed carbonyls reacting orders of magnitude faster than buried residues [5]. Kinetic trapping experiments demonstrate that electrostatic steering enhances reaction rates at physiological pH, particularly for carbonyls near cationic residues [6].
The hydrazone linkage (–C=N–N–) formed between biotin hydrazide and protein carbonyls exhibits pH-dependent stability with maximal bond integrity between pH 6.5-7.5. Under these conditions, hydrolytic reversal occurs at <2% per 24 hours in plasma-mimicking environments [2] [6]. The conjugated system involving the hydrazide carbonyl provides electronic stabilization through delocalization of the nitrogen lone pair into the carbonyl π* orbital, significantly enhancing resistance to hydrolysis compared to simple Schiff bases [2].
Reductive stabilization using sodium cyanoborohydride (NaBH₃CN) converts hydrazones to irreversible hydrazide bonds, increasing functional half-life >100-fold in biological matrices. Comparative studies show non-reduced hydrazones maintain 78% integrity after 72 hours in serum, while reduced analogs show negligible degradation (>99% stability) [2] [6]. This stabilization is critical for applications requiring harsh downstream processing, including:
Table 2: Stability Parameters of Biotin Hydrazide Adducts
Condition | Non-Reduced Hydrazone | Reduced Hydrazide |
---|---|---|
pH 7.4 PBS (37°C, 72 hr) | 78% ± 5% remaining | >99% remaining |
10% FBS (37°C, 48 hr) | 65% ± 7% remaining | 98% ± 2% remaining |
6M Guanidine HCl | 42% ± 8% remaining | 97% ± 3% remaining |
0.1% Trifluoroacetic Acid | <5% remaining | 95% ± 4% remaining |
Differential scanning calorimetry reveals the thermodynamic stabilization imparted by biotinylation. Oxidized ribonuclease A shows a 12.3°C increase in melting temperature (Tₘ) after biotin hydrazide conjugation and reduction, attributable to both covalent stabilization and altered surface thermodynamics [6].
Biotin hydrazide exhibits remarkable pH-gated specificity due to the protonation states of both reactants. Below pH 4.5, the hydrazide group exists predominantly as the unreactive hydrazinium ion (–NH₃⁺), while above pH 8.0, protein carbonyls undergo hydration to unreactive geminal diols. Optimal derivatization occurs between pH 5.0-6.0 where the nucleophilic, unprotonated hydrazide (pKa = 3.6) attacks electrophilic carbonyls [2] [7].
This pH window enables selective targeting of aldehyde groups over structurally similar carboxylates. At pH 5.5, second-order rate constants for aldehydes (k₂ ≈ 1.2 × 10⁻² M⁻¹s⁻¹) exceed carboxylate reactivity by >10⁶-fold [7]. Such selectivity permits specific labeling of:
Table 3: pH-Dependent Reactivity of Biotin Hydrazide
pH | Hydrazide Form | Carbonyl State | Relative Reactivity |
---|---|---|---|
4.0 | >95% NH₃⁺ | Aldehyde dominant | Very Low (≤5%) |
5.5 | 94% NH₂ | Aldehyde dominant | Maximum (100%) |
7.0 | >99% NH₂ | Geminal diol formation | Moderate (60-70%) |
8.5 | >99% NH₂ | Significant diol formation | Low (20-30%) |
Notably, carboxylate groups require carbodiimide activation (e.g., EDC) for conjugation, enabling orthogonal labeling strategies. Biotin hydrazide coupled with EDC at pH 4.5-5.0 modifies carboxylates without competing aldehyde reactions, demonstrating chemical orthogonality [4]. Mass spectrometry analyses of dual-labeled systems reveal <3% cross-reactivity when employing sequential pH-controlled derivatization [5] [7].
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